molecular formula C11H14O B15166225 1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene CAS No. 213035-11-1

1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene

Cat. No.: B15166225
CAS No.: 213035-11-1
M. Wt: 162.23 g/mol
InChI Key: STQHOTJYSMYHPL-UHFFFAOYSA-N
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Description

1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene is an organic compound characterized by a cyclooctatetraene ring substituted with a propan-2-yl group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene typically involves the cyclotetramerization of propargyl alcohol. This reaction is catalyzed by nickel(0) and proceeds through a (2 + 2 + 2 + 2) cycloaddition mechanism . The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions: 1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclooctane derivatives.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or sodium ethoxide, leading to the formation of substituted cyclooctatetraene derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressures.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Cyclooctane derivatives.

    Substitution: Substituted cyclooctatetraene derivatives.

Scientific Research Applications

1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can participate in various catalytic processes and biochemical pathways, influencing the activity of enzymes and other proteins.

Comparison with Similar Compounds

    Cyclooctatetraene: A parent compound with similar structural features but lacking the propan-2-yl ether substitution.

    1,4,5,8-Tetrakis(hydroxymethyl)cycloocta-1,3,5,7-tetraene: A derivative with hydroxymethyl groups, exhibiting different reactivity and applications.

    1,2,5,6-Tetrakis(hydroxymethyl)cycloocta-1,3,5,7-tetraene: Another isomer with distinct properties and uses.

Uniqueness: 1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene is unique due to its specific substitution pattern, which imparts different chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

213035-11-1

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

propan-2-yloxycyclooctatetraene

InChI

InChI=1S/C11H14O/c1-10(2)12-11-8-6-4-3-5-7-9-11/h3-10H,1-2H3

InChI Key

STQHOTJYSMYHPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=CC=C1

Origin of Product

United States

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